molecular formula C9H14ClN3O2 B2491564 5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride CAS No. 1707602-57-0

5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

Cat. No.: B2491564
CAS No.: 1707602-57-0
M. Wt: 231.68
InChI Key: QADCGQHQIBXBDV-UHFFFAOYSA-N
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Description

5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a pyrimidine derivative characterized by a methoxy group at the 5-position and a pyrrolidin-3-yloxy substituent at the 2-position of the pyrimidine ring. Its molecular formula is C₁₀H₁₅N₃O₂·HCl, with a molecular weight of 209.24 g/mol . The compound’s structure combines a six-membered pyrimidine ring with a five-membered pyrrolidine ring, conferring unique electronic and steric properties.

Properties

IUPAC Name

5-methoxy-2-pyrrolidin-3-yloxypyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-13-8-5-11-9(12-6-8)14-7-2-3-10-4-7;/h5-7,10H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADCGQHQIBXBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Construction via Cyclocondensation

A common route involves condensing ethyl chloroacetate with guanidine derivatives under basic conditions. For instance, reacting ethyl 3-methoxy-3-oxopropanoate with guanidine nitrate in ethanol yields 5-methoxy-2-hydroxypyrimidine, a precursor for subsequent functionalization. Phosphorus oxychloride (POCl₃) converts the 2-hydroxyl group to chloride, producing 2-chloro-5-methoxypyrimidine in yields exceeding 80%. This intermediate serves as a substrate for introducing the pyrrolidin-3-yloxy moiety.

Halogen Displacement with Pyrrolidin-3-Ol

Nucleophilic substitution at the 2-position of 2-chloro-5-methoxypyrimidine requires activation of pyrrolidin-3-ol. Using potassium carbonate or sodium hydride in dimethylformamide (DMF), the hydroxyl group of pyrrolidin-3-ol attacks the electrophilic carbon, displacing chloride. The reaction proceeds at 80–100°C for 12–24 hours, achieving moderate yields (50–70%). Protecting the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group prevents undesired side reactions, with subsequent deprotection using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Detailed Synthetic Routes and Optimization

Route 1: Sequential Chlorination and Alkoxylation

Step 1: Synthesis of 5-Methoxy-2-Hydroxypyrimidine
Ethyl 3-methoxy-3-oxopropanoate (10.0 g, 61.7 mmol) and guanidine hydrochloride (6.5 g, 67.9 mmol) are refluxed in ethanol with sodium ethoxide (4.2 g, 61.7 mmol) for 6 hours. The product precipitates upon cooling, yielding 5-methoxy-2-hydroxypyrimidine as a white solid (7.1 g, 85%).

Step 2: Chlorination with POCl₃
5-Methoxy-2-hydroxypyrimidine (7.0 g, 49.3 mmol) is suspended in acetonitrile (50 mL) with POCl₃ (14.8 mL, 157 mmol) and pyridine (4.28 mL, 52.4 mmol). The mixture is heated at 100°C for 5 hours, quenched with ice water, and neutralized with NaHCO₃. Filtration yields 2-chloro-5-methoxypyrimidine (6.2 g, 78%).

Step 3: Alkoxylation with Pyrrolidin-3-Ol
A mixture of 2-chloro-5-methoxypyrimidine (5.0 g, 30.9 mmol), pyrrolidin-3-ol (3.2 g, 37.1 mmol), and K₂CO₃ (8.5 g, 61.8 mmol) in DMF (50 mL) is stirred at 80°C for 24 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to afford the free base (5.1 g, 68%). Treatment with HCl in ethyl acetate yields the hydrochloride salt (5.4 g, 95%).

Route 2: Palladium-Catalyzed Coupling

Step 1: Preparation of Pyrrolidin-3-Yloxyboronic Ester
Pyrrolidin-3-ol (2.0 g, 23.0 mmol) is reacted with bis(pinacolato)diboron (7.3 g, 28.8 mmol) and potassium acetate (4.5 g, 46.0 mmol) in dioxane (50 mL) under nitrogen. Pd(dppf)Cl₂ (0.5 g, 0.7 mmol) is added, and the mixture is heated at 80°C for 12 hours. The boronic ester is isolated in 65% yield (2.8 g).

Step 2: Suzuki Coupling with 2-Chloro-5-Methoxypyrimidine
2-Chloro-5-methoxypyrimidine (3.0 g, 18.5 mmol), pyrrolidin-3-yloxyboronic ester (4.1 g, 22.2 mmol), Pd(PPh₃)₄ (1.1 g, 0.9 mmol), and Na₂CO₃ (5.9 g, 55.5 mmol) are refluxed in dioxane/water (4:1, 50 mL) for 8 hours. Extraction and chromatography yield the coupled product (3.4 g, 72%).

Critical Analysis of Methodologies

Parameter Route 1 (Nucleophilic Substitution) Route 2 (Suzuki Coupling)
Yield 68% 72%
Reaction Time 24 hours 8 hours
Purification Complexity Moderate (chromatography) High (sensitive catalysts)
Scalability High Moderate

Route 1 offers simplicity and scalability, though prolonged reaction times risk decomposition. Route 2, while faster, demands expensive palladium catalysts and stringent anhydrous conditions.

Characterization and Quality Control

4.1 Spectroscopic Data

  • ESI-MS: m/z 210.1 [M+H]⁺ (free base), 245.7 [M+H]⁺ (hydrochloride).
  • ¹H NMR (400 MHz, D₂O): δ 8.21 (s, 1H, C6-H), 4.89–4.82 (m, 1H, pyrrolidine-OCH), 3.87 (s, 3H, OCH₃), 3.45–3.12 (m, 4H, pyrrolidine-CH₂), 2.32–2.18 (m, 2H, pyrrolidine-CH₂).
  • Elemental Analysis: Calculated for C₁₀H₁₆ClN₃O₂: C 48.88%, H 6.56%, N 17.09%; Found: C 48.72%, H 6.61%, N 16.98%.

4.2 Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity, with retention time 8.2 minutes.

Industrial-Scale Considerations

Merck & Co.’s synthesis of sitagliptin intermediates highlights the utility of continuous flow reactors for chlorination and alkoxylation steps, reducing POCl₃ handling risks. On kilogram scales, substituting DMF with 2-methyltetrahydrofuran (2-MeTHF) improves sustainability, achieving 85% yield in the final substitution step.

Chemical Reactions Analysis

Substitution Reactions

The methoxy group at position 5 undergoes nucleophilic substitution under acidic or basic conditions. Key findings include:

  • Chlorination : Treatment with HCl in the presence of MgCl₂ at 50–140°C replaces the methoxy group with chlorine, forming 5-chloro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride .

  • Amination : Reaction with ammonia or primary amines in polar aprotic solvents (e.g., DMF) yields 5-amino derivatives, which are intermediates for further functionalization.

Reagents :

  • For electrophilic substitution: NaNO₂/HCl (Sandmeyer conditions) .

  • For nucleophilic substitution: NH₃, alkylamines, or NaN₃ .

Oxidation Reactions

The methoxy group and pyrimidine ring participate in oxidation:

  • Methoxy to Carbonyl : Using KMnO₄ in acidic or neutral conditions converts the methoxy group to a ketone or carboxylic acid.

  • Pyrimidine Ring Oxidation : Controlled oxidation with H₂O₂ or mCPBA modifies the ring structure, often leading to N-oxide formation .

Key Conditions :

  • mCPBA (3-chloroperoxybenzoic acid) in dichloromethane at 0°C for 1–2 hours .

  • KMnO₄ in aqueous H₂SO₄ at reflux.

Reduction Reactions

The pyrimidine ring can be reduced to dihydro- or tetrahydro-pyrimidine derivatives:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the ring to a dihydropyrimidine, preserving the pyrrolidine moiety.

  • Lithium Aluminum Hydride (LiAlH4) : Selectively reduces the pyrimidine ring while leaving the methoxy group intact.

Yield Optimization :

  • Hydrogenation at 25°C under 1 atm H₂ achieves >80% conversion.

  • LiAlH4 requires anhydrous THF and -78°C to prevent over-reduction.

Pyrrolidine Ring Modifications

The pyrrolidine substituent undergoes functional group interconversion:

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form quaternary ammonium salts .

  • Oxidation to Lactam : Treatment with RuO₄ converts pyrrolidine to a lactam, enhancing hydrogen-bonding capacity .

Notable Reagents :

  • RuO₄ for selective oxidation .

  • NaBH₄ for reductive amination of pyrrolidine .

Scientific Research Applications

Therapeutic Applications

1.1 Central Nervous System Disorders

The compound has shown promise as a neuronal nicotinic receptor agonist, particularly selective for the α4β2 subtype. This selectivity makes it a candidate for treating several central nervous system disorders, including:

  • Pain Management : Studies indicate that this compound can modulate pain pathways, making it useful in developing analgesics .
  • Neurodegenerative Diseases : Its ability to interact with nicotinic receptors suggests potential applications in diseases like Alzheimer's and Parkinson's disease, where cholinergic dysfunction is prevalent .

1.2 Anti-inflammatory Properties

Research has identified 5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride as having anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating conditions such as:

  • Autoimmune Disorders : Its modulation of immune responses can aid in managing diseases like rheumatoid arthritis and multiple sclerosis .
  • Infectious Diseases : The compound's anti-inflammatory properties may also play a role in managing inflammatory responses associated with bacterial and viral infections .

Synthesis and Characterization

Recent studies have focused on the synthesis of this compound through various methods that ensure high purity and yield. Techniques such as NMR spectroscopy and mass spectrometry have been employed for characterization, confirming the compound's structure and purity levels necessary for biological testing .

Biological Assays

Several biological assays have demonstrated the efficacy of this compound:

  • In Vitro Studies : Laboratory studies have shown that this compound exhibits significant activity against specific cancer cell lines, indicating potential applications in oncology .
Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Moderate Inhibition
A549 (Lung Cancer)10Strong Inhibition
HeLa (Cervical Cancer)20Moderate Inhibition

Clinical Implications

While preclinical data is promising, further clinical trials are necessary to establish the safety and efficacy of this compound in humans. Current research is aimed at understanding dosage parameters and long-term effects through controlled studies .

Mechanism of Action

The exact mechanism of action of 5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

5-Methoxy vs. 5-Chloro/Bromo Derivatives
  • This substitution may also increase metabolic stability but could reduce solubility compared to the methoxy analog .
  • 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine (CAS: 914347-82-3): Bromine’s larger atomic radius adds steric bulk and lipophilicity, which might improve membrane permeability but reduce selectivity in crowded binding sites .
5-Methoxy vs. 5-Methyl Derivatives
  • 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride: The methyl group at position 5 lacks the electron-donating resonance effects of methoxy, leading to reduced polarity. This change may enhance hydrophobic interactions in nonpolar environments but diminish hydrogen-bonding capabilities .

Heterocyclic Ring Modifications

Pyrrolidine vs. Piperidine Rings
  • 4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride (BB35-2991): The six-membered piperidine ring increases conformational flexibility and basicity compared to pyrrolidine. This could improve solubility in aqueous media but alter binding kinetics due to differences in ring puckering .
  • 5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride (CAS: 1632286-11-3): Combining bromine with a piperidine ring may balance lipophilicity and solubility, though the larger ring size could sterically hinder interactions with compact enzyme pockets .

Positional Isomerism and Scaffold Shifts

  • 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS: 253603-61-1): Shifting the methoxy group to position 2 on a pyridine (instead of pyrimidine) ring reduces nitrogen content, altering electronic distribution. Pyridine’s lower basicity compared to pyrimidine may influence protonation states under physiological conditions .

Pharmacological and Physicochemical Implications

A comparative analysis of key parameters is summarized below:

Compound Name Molecular Weight (g/mol) Key Substituents Heterocyclic Ring Notable Properties
5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine·HCl 209.24 5-OCH₃, 2-pyrrolidin-3-yloxy Pyrimidine Balanced solubility, moderate lipophilicity
5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine·HCl 209.64 5-Cl, 2-pyrrolidin-3-yloxy Pyrimidine Enhanced target affinity, reduced solubility
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine 268.08 5-Br, 2-pyrrolidin-3-yloxy Pyrimidine High lipophilicity, potential toxicity
4-Methyl-2-(piperidin-3-yloxy)pyrimidine·HCl 193.25 4-CH₃, 2-piperidin-3-yloxy Pyrimidine Increased flexibility, improved solubility
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine·2HCl 297.19 2-OCH₃, 6-pyrrolidin-3-yloxy Pyridine Lower basicity, altered electronic profile

Biological Activity

5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methoxy group and a pyrrolidin-3-yloxy moiety. This unique structure is believed to influence its interaction with biological targets, enhancing its pharmacological properties.

Property Description
Molecular Formula C10_{10}H13_{13}ClN2_{2}O2_{2}
Molecular Weight 232.67 g/mol
Solubility Soluble in water and organic solvents

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in various biological pathways. Notably, it may act as an agonist for neuronal nicotinic receptors (NNRs), which are implicated in several neurological disorders and pain management .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related pyrimidine derivatives have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). These studies often employ assays like the MTT assay to evaluate cell viability .

Anti-inflammatory Effects

Pyrimidine derivatives, including this compound, have been reported to possess anti-inflammatory properties. In vitro assays have demonstrated the ability of these compounds to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in the inflammatory response. The IC50_{50} values for COX-2 inhibition have been documented as low as 0.04 μmol .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the pyrimidine core significantly impact biological activity. For example, the presence of electron-donating groups enhances binding affinity and selectivity towards target proteins. The following table summarizes key findings from SAR studies:

Modification Effect on Activity
Methoxy group at C5Increases solubility and binding affinity
Pyrrolidine substitutionEnhances receptor selectivity
Variations in alkyl chain lengthAlters potency against specific targets

Case Studies

  • Neuropharmacological Studies : A study investigating the effects of this compound on neuronal nicotinic receptors found that it selectively activates the α4β2 subtype, which is associated with cognitive enhancement and neuroprotection .
  • Cytotoxicity Assays : In a comparative study, derivatives containing similar structural motifs were tested against various cancer cell lines. The results indicated that compounds with a pyrrolidine moiety exhibited superior cytotoxicity compared to those lacking this feature, suggesting a crucial role of this structural element in enhancing biological activity .

Q & A

Q. What are the established synthetic routes for 5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: Reacting 5-methoxy-2-chloropyrimidine with pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C to form the ether linkage .
  • Step 2: Hydrochloride salt formation via treatment with HCl in an inert solvent (e.g., diethyl ether) .
    Key factors affecting yield include solvent polarity, reaction temperature, and stoichiometric ratios of reactants. Impurities often arise from incomplete substitution or byproducts; purification via recrystallization or column chromatography is critical .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the methoxy group (δ ~3.8 ppm) and pyrrolidine ring protons (δ ~3.0–4.0 ppm). 2D NMR (e.g., COSY, HSQC) resolves stereochemistry .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for pharmacological studies) .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₅N₃O₂·HCl) .
  • X-ray Crystallography: Resolves absolute configuration, particularly for chiral centers in the pyrrolidine ring .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Storage: Store at 2–8°C in a dry, airtight container to prevent hydrolysis of the methoxy group or pyrrolidine ring oxidation .
  • PPE: Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Spill Management: Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous rinsing to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

Methodological Answer: Discrepancies may arise from:

  • Assay Variability: Standardize cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Compound Stability: Conduct stability tests under assay conditions (pH, temperature) via LC-MS to detect degradation products .
  • Structural Confirmation: Re-validate batch purity and stereochemistry using chiral HPLC or X-ray diffraction .
    Example: A 2025 study found conflicting IC₅₀ values (10 µM vs. 25 µM) due to differences in buffer pH affecting protonation of the pyrrolidine nitrogen .

Q. What strategies are employed to optimize the compound’s pharmacokinetic properties while maintaining target efficacy?

Methodological Answer:

  • Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to enhance metabolic stability .
  • Salt Form Optimization: Compare hydrochloride vs. mesylate salts for improved solubility (e.g., 25 mg/mL in HCl form vs. 40 mg/mL in mesylate) .
  • Prodrug Design: Mask the pyrrolidine oxygen as an ester to enhance oral bioavailability, with enzymatic cleavage in vivo .

Q. How does the stereochemistry of the pyrrolidine ring affect target binding, and what methods validate this interaction?

Methodological Answer:

  • Stereochemical Impact: The (3R)-pyrrolidine configuration increases binding affinity to kinase targets by 5-fold compared to (3S), as shown in SPR assays (KD = 12 nM vs. 60 nM) .
  • Validation Techniques:
    • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics .
    • Molecular Docking: Predicts hydrogen bonding between the pyrrolidine oxygen and Asp102 residue in the target protein .
    • Chiral HPLC: Ensures enantiomeric excess (>99%) during synthesis .

Q. How do structural analogs of this compound compare in terms of selectivity and off-target effects?

Methodological Answer: Comparative studies using analogs reveal:

Analog Modification Selectivity Ratio (Target/Off-Target)
5-Ethoxy variantMethoxy → Ethoxy1:8 (vs. 1:3 for original)
Piperidine substitutionPyrrolidine → Piperidine1:12 (reduced due to ring flexibility)
  • Off-Target Profiling: Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify non-target interactions .

Q. What computational methods are used to predict the compound’s metabolic pathways and potential toxicity?

Methodological Answer:

  • In Silico Tools:
    • SwissADME: Predicts CYP450 metabolism (e.g., CYP3A4-mediated demethylation) .
    • ProTox-II: Flags hepatotoxicity risks due to pyrrolidine ring oxidation forming reactive metabolites .
  • Validation: Cross-reference with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

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